(Z)-4-Hydroxy-6-dodecenoic acid lactone
(Z)-4-Hydroxy-6-dodecenoic acid lactone
(Z)-4-Hydroxy-6-dodecenoic acid lactone, also known as (Z)-6-dodecen-laquo gammaraquo -lactone or (+, -)-(Z)-6-dodecen-4-olide, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom (Z)-4-Hydroxy-6-dodecenoic acid lactone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (Z)-4-hydroxy-6-dodecenoic acid lactone is primarily located in the membrane (predicted from logP) (Z)-4-Hydroxy-6-dodecenoic acid lactone has a sweet, creamy, and dairy taste.
Brand Name:
Vulcanchem
CAS No.:
18679-18-0
VCID:
VC21056695
InChI:
InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h6-7,11H,2-5,8-10H2,1H3
SMILES:
CCCCCC=CCC1CCC(=O)O1
Molecular Formula:
C12H20O2
Molecular Weight:
196.29 g/mol
(Z)-4-Hydroxy-6-dodecenoic acid lactone
CAS No.: 18679-18-0
Cat. No.: VC21056695
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (Z)-4-Hydroxy-6-dodecenoic acid lactone, also known as (Z)-6-dodecen-laquo gammaraquo -lactone or (+, -)-(Z)-6-dodecen-4-olide, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom (Z)-4-Hydroxy-6-dodecenoic acid lactone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (Z)-4-hydroxy-6-dodecenoic acid lactone is primarily located in the membrane (predicted from logP) (Z)-4-Hydroxy-6-dodecenoic acid lactone has a sweet, creamy, and dairy taste. |
|---|---|
| CAS No. | 18679-18-0 |
| Molecular Formula | C12H20O2 |
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | 5-oct-2-enyloxolan-2-one |
| Standard InChI | InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h6-7,11H,2-5,8-10H2,1H3 |
| Standard InChI Key | QFXOXDSHNXAFEY-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCC/C=C\CC1CCC(=O)O1 |
| SMILES | CCCCCC=CCC1CCC(=O)O1 |
| Canonical SMILES | CCCCCC=CCC1CCC(=O)O1 |
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